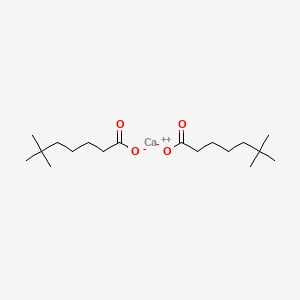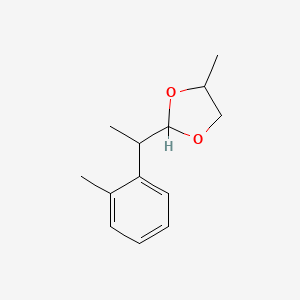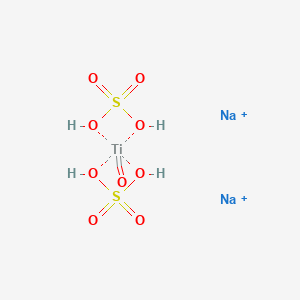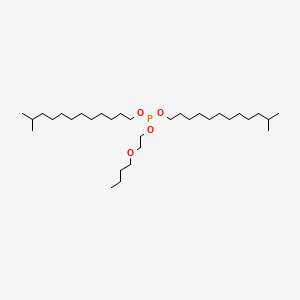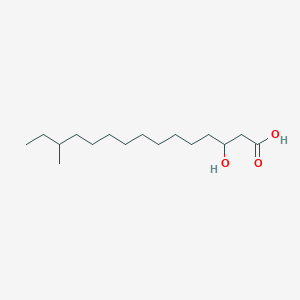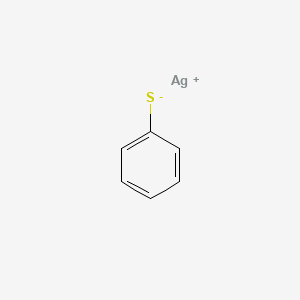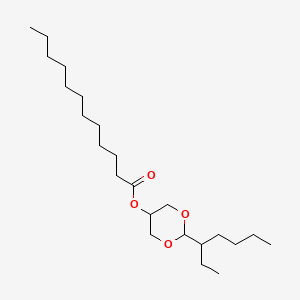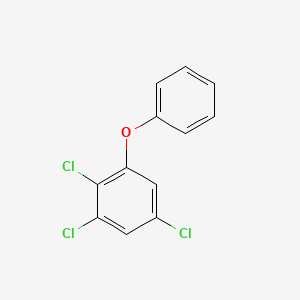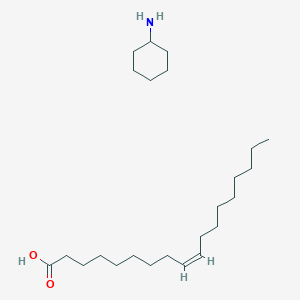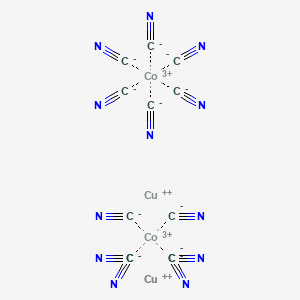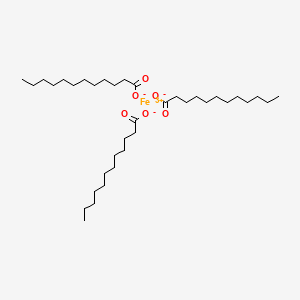
Iron trilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron trilaurate is a chemical compound with the molecular formula C36H69FeO6 It is an iron salt of lauric acid, a saturated fatty acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron trilaurate can be synthesized through the reaction of iron salts with lauric acid. One common method involves the reaction of iron(III) chloride with lauric acid in an organic solvent. The reaction typically occurs under reflux conditions, and the product is isolated through filtration and purification processes.
Industrial Production Methods
In industrial settings, this compound is produced by reacting iron(III) chloride with lauric acid in large reactors. The reaction mixture is heated to facilitate the formation of this compound, and the product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Iron trilaurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides and other oxidation products.
Reduction: The compound can be reduced to form iron(II) derivatives.
Substitution: this compound can undergo substitution reactions with other fatty acids or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with other fatty acids or ligands typically occur in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Iron oxides and other iron-containing compounds.
Reduction: Iron(II) derivatives and lauric acid.
Substitution: New iron salts with different fatty acids or ligands.
Aplicaciones Científicas De Investigación
Iron trilaurate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of iron trilaurate involves its interaction with molecular targets and pathways. In biological systems, this compound can interact with proteins and enzymes, affecting their function and activity. The compound’s iron center can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Iron trilaurate can be compared with other iron salts of fatty acids, such as iron stearate and iron palmitate. While these compounds share similar properties, this compound is unique due to its specific fatty acid composition and potential applications. Similar compounds include:
Iron stearate: An iron salt of stearic acid.
Iron palmitate: An iron salt of palmitic acid.
Iron oleate: An iron salt of oleic acid.
This compound stands out for its specific interactions and applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
31494-35-6 |
|---|---|
Fórmula molecular |
C36H69FeO6 |
Peso molecular |
653.8 g/mol |
Nombre IUPAC |
dodecanoate;iron(3+) |
InChI |
InChI=1S/3C12H24O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3 |
Clave InChI |
FLJAJLOHHVNRHU-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


